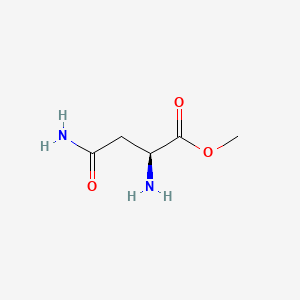
Asparagine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asparagine methyl ester is an ester derivative of the amino acid asparagine. It is a compound of interest in various fields of chemistry and biochemistry due to its unique properties and potential applications. Asparagine itself is a key compound in nitrogen metabolism and is involved in the biosynthesis of proteins. The esterification of asparagine to form this compound modifies its chemical properties, making it useful for different synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions
Asparagine methyl ester can be synthesized through the esterification of asparagine. One common method involves the self-condensation of L-asparagine methyl ester at room temperature . This method is efficient and yields optically pure cyclo-(L-asparagyl-L-asparagyl) derivatives. Another method involves the use of acyl chlorides or acid anhydrides in the presence of alcohols to form the ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The use of enzymatic methods, such as employing asparagine synthetase, can also be explored for more environmentally friendly production methods .
化学反应分析
Types of Reactions
Asparagine methyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of this compound yields asparagine and methanol.
Aminolysis: Reaction with ammonia or amines to form amides.
Oxidation and Reduction: These reactions can modify the functional groups present in the ester, although specific conditions and reagents vary.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Aminolysis: Uses ammonia or primary/secondary amines under mild heating.
Major Products
Hydrolysis: Produces asparagine and methanol.
Aminolysis: Produces corresponding amides and methanol.
科学研究应用
Asparagine methyl ester has several applications in scientific research:
作用机制
The mechanism of action of asparagine methyl ester involves its hydrolysis to asparagine, which then participates in various metabolic pathways. Asparagine is crucial for the synthesis of proteins and other biomolecules. It acts as a nitrogen donor in the biosynthesis of other amino acids and nucleotides . The ester form allows for easier transport and controlled release of asparagine in biological systems.
相似化合物的比较
Similar Compounds
Asparagine: The parent amino acid, involved in protein synthesis and nitrogen metabolism.
Aspartic Acid: Another amino acid with similar metabolic roles but different chemical properties.
Glutamine: An amino acid with a similar structure and function in nitrogen metabolism.
Uniqueness
Asparagine methyl ester is unique due to its ester functional group, which imparts different solubility and reactivity compared to its parent amino acid. This makes it useful in specific synthetic applications where the free amino acid might not be suitable .
属性
IUPAC Name |
methyl (2S)-2,4-diamino-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUDPXCXXQEOU-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
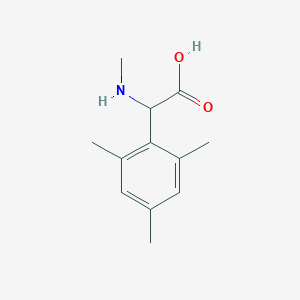
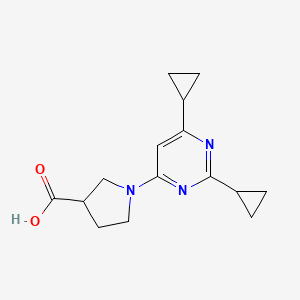
![N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13005710.png)
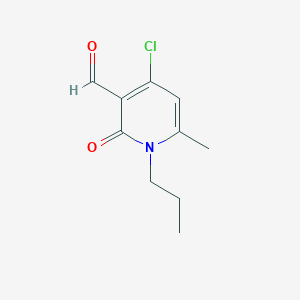
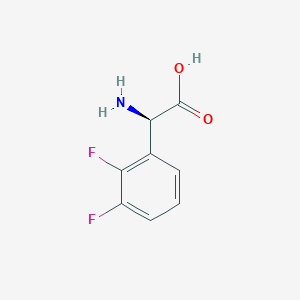
![3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13005736.png)
![3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13005737.png)
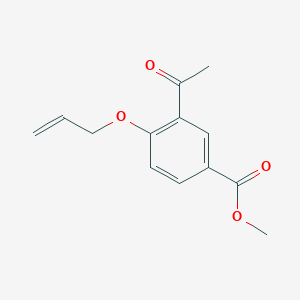
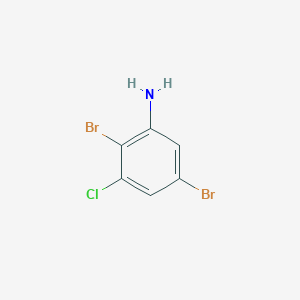

![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)
![Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13005768.png)
![Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate](/img/structure/B13005780.png)
